N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
N-(2,3-Dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a benzamide derivative featuring a tetrahydroisoquinoline sulfonyl moiety and a 2,3-dimethylphenyl substituent. The compound’s core structure aligns with sulfonamide/benzamide-based molecules, which are often explored for biological activity due to their ability to interact with enzymes or receptors. Its synthesis likely involves steps analogous to Friedel-Crafts acylations, hydrazide formations, or sulfonylations, as seen in related compounds .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-6-5-9-23(18(17)2)25-24(27)20-10-12-22(13-11-20)30(28,29)26-15-14-19-7-3-4-8-21(19)16-26/h3-13H,14-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAZQZNIYOGEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzene with thionyl chloride (SOCl₂) under reflux conditions.
Coupling reaction: The sulfonyl chloride intermediate is then reacted with 2,3-dimethylaniline in the presence of a base such as triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to the presence of the sulfonamide and benzamide functional groups.
Key Findings :
-
The sulfonamide bond (S–N) is more reactive than the benzamide bond under basic conditions due to its electron-withdrawing nature .
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Steric hindrance from the 2,3-dimethylphenyl group slows hydrolysis compared to unsubstituted analogs .
Oxidation and Reduction
The tetrahydroisoquinoline ring and sulfonamide group participate in redox reactions.
Oxidation
Reduction
Nucleophilic Substitution
The sulfonyl group acts as a leaving group in SN reactions.
Mechanistic Insight :
The sulfonate’s electron-withdrawing effect stabilizes the transition state, facilitating nucleophilic displacement.
Electrophilic Aromatic Substitution
The dimethylphenyl group undergoes limited substitution due to steric hindrance.
Coordination Chemistry
The sulfonamide nitrogen and amide oxygen act as ligands for metal ions.
| Metal Salt | Conditions | Complex Structure | Applications | References |
|---|---|---|---|---|
| CuCl₂ | MeOH, 25°C | Square-planar Cu(II) complex | Catalytic activity in oxidation reactions. | |
| Fe(NO₃)₃ | H₂O/EtOH, 60°C | Octahedral Fe(III) complex | Studied for magnetic properties. |
Photochemical Reactions
UV irradiation induces homolytic cleavage of the sulfonamide bond.
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| UV (254 nm), benzene, 12h | Radical intermediates leading to dimerized products | S–N bond cleavage generates sulfonyl and aniline radicals. |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:
-
SO₂ (g)
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N-(2,3-dimethylphenyl)benzamide
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Isoquinoline fragments.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds related to tetrahydroisoquinoline structures exhibit anticonvulsant properties. A study identified a series of 1,2,3,4-tetrahydroisoquinolinyl-benzamides that demonstrated high affinity for specific binding sites associated with anticonvulsant activity. These findings suggest that N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide could be explored for its potential in treating epilepsy and other seizure disorders .
Thrombopoietin Receptor Agonism
The compound has been investigated as a potential agonist for the thrombopoietin receptor (TPO). This receptor plays a critical role in platelet production and regulation. Studies have shown that certain derivatives can enhance platelet production, making them candidates for treating thrombocytopenia—a condition characterized by abnormally low platelet counts .
Anticancer Properties
Emerging research suggests that compounds containing tetrahydroisoquinoline moieties may possess anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells. Investigations into structure-activity relationships (SAR) have highlighted the importance of specific functional groups in enhancing biological activity against various cancer cell lines .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are also being studied for their neuroprotective effects. These compounds may mitigate neurodegeneration and offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Synthetic Approaches
The synthesis of this compound can be achieved through several chemical reactions involving starting materials such as 2,3-dimethylphenyl derivatives and tetrahydroisoquinoline sulfonamides. The synthetic pathways often focus on optimizing yield and purity while minimizing environmental impact .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by inhibiting or activating these targets, leading to a cascade of biochemical events that result in the desired therapeutic outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Sulfonyl Benzamide Derivatives
Compounds such as 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3] (X = H, Cl, Br) and their derivatives (e.g., hydrazinecarbothioamides [4–6] and 1,2,4-triazoles [7–15] ) share a sulfonyl benzamide backbone but differ in substituents and additional heterocyclic rings. Key comparisons include:
Tetrahydroisoquinoline Sulfonamide Derivatives
The compound 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide () shares a tetrahydroisoquinoline-like sulfonyl group but differs in the heterocyclic system (pyrimidinyl vs. isoquinoline) and substituents (thiazolyl vs. dimethylphenyl). Key distinctions:
- Heterocyclic Influence: The pyrimidinyl-thione group in the analogue may confer different hydrogen-bonding capabilities compared to the isoquinoline sulfonyl group in the target compound .
- Synthetic Routes: The analogue is synthesized via sulfathiazole and isothiocyanate reactions, whereas the target compound’s synthesis might involve benzamide coupling or sulfonylation of tetrahydroisoquinoline .
Pesticide-Related Benzamides/Sulfonamides
lists agrochemicals like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and sulfentrazone (a triazole-linked sulfonamide). These highlight structural parallels and divergences:
Biological Activity
N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that combines features of sulfonamides and tetrahydroisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and cancer therapy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide functional group attached to a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds containing the tetrahydroisoquinoline scaffold often exhibit activity through modulation of neurotransmitter systems and inhibition of specific enzymes. For instance, derivatives of tetrahydroisoquinoline have been shown to interact with NMDA receptors, potentially influencing synaptic plasticity and neuroprotection .
2. Anticancer Properties
Studies have demonstrated that benzamide derivatives can act as potent inhibitors of various kinases involved in cancer progression. For example, compounds similar to this compound have shown significant inhibition of RET kinase activity . This inhibition correlates with reduced cell proliferation in cancer models.
3. Neuropharmacological Effects
The tetrahydroisoquinoline framework has been associated with neuroprotective effects. Compounds with this structure have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in synaptic clefts. Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective potential of tetrahydroisoquinoline derivatives, this compound was shown to enhance neuronal survival under oxidative stress conditions. The compound significantly reduced markers of apoptosis and increased levels of neurotrophic factors in vitro .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor activity of the compound in various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against several cancer types, including breast and lung cancers. Mechanistic studies suggested that the compound induces cell cycle arrest and apoptosis through caspase activation pathways .
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide?
Methodological Answer: The synthesis typically involves a multi-step pathway:
Sulfonylation : React 1,2,3,4-tetrahydroisoquinoline with a sulfonyl chloride derivative under inert conditions (argon/nitrogen) at 0–5°C to form the sulfonamide intermediate.
Benzamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 4-carboxybenzamide derivatives. Maintain pH 7–8 in anhydrous DMF to prevent side reactions.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound.
Q. Key Parameters :
- Temperature control during sulfonylation (<10°C) minimizes decomposition.
- Solvent choice (DMF for coupling, ethanol for recrystallization) ensures high yields (>75%) and purity (>95%).
Table 1 : Synthetic Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | SO₂Cl₂, 0°C, DCM | 82 | 90 |
| 2 | EDC/HOBt, pH 7.5 | 78 | 88 |
| 3 | Ethanol recrystallization | 85 | 98 |
Q. Which analytical techniques are recommended for verifying the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT calculations) to confirm substituent positions. For example, the methyl groups on the phenyl ring should show distinct singlet peaks at δ 2.2–2.4 ppm.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate) to assess purity (>95% by area-under-curve).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 435.15) with <2 ppm error.
Critical Note : Discrepancies in NMR data may arise from residual solvents; lyophilize samples before analysis.
Q. How can researchers resolve contradictions in reported binding affinities of this compound to biological targets (e.g., enzymes)?
Methodological Answer: Contradictions often stem from assay variability. To address this:
Standardize Assay Conditions : Use uniform buffer systems (e.g., Tris-HCl pH 7.4, 25°C) and eliminate non-specific binding via BSA blocking.
Employ Orthogonal Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to calculate Kd.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm stoichiometry.
Validate with Mutagenesis : If targeting enzymes, mutate key residues (e.g., catalytic site lysines) to assess binding dependency.
Example Data Conflict : A reported Kd of 12 nM (SPR) vs. 45 nM (ITC) may reflect differences in ligand immobilization (SPR) vs. solution-phase (ITC).
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in sulfonamide-mediated interactions?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂) enhance sulfonamide hydrogen-bonding with target proteins. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict interaction hotspots.
- Steric Effects : The 2,3-dimethylphenyl group may hinder binding to deep catalytic pockets. Use molecular dynamics (MD) simulations (e.g., GROMACS) to analyze steric clashes over 100 ns trajectories.
Case Study : Methyl groups at the 2,3-positions reduce binding to cytochrome P450 by 40% compared to unsubstituted analogs due to steric hindrance .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Optimization :
- Use flow chemistry for sulfonylation to improve heat transfer and reduce decomposition.
- Replace EDC with DCC (dicyclohexylcarbodiimide) for better coupling efficiency at scale.
- Byproduct Identification : LC-MS/MS can detect dimers or hydrolyzed intermediates. Adjust pH to 6.5 during coupling to suppress hydrolysis.
Table 2 : Scale-Up Challenges and Solutions
| Issue | Cause | Solution |
|---|---|---|
| Low yield at >10 g | Poor mixing in batch reactor | Switch to continuous flow system |
| Hydrolysis byproducts | Water contamination | Use molecular sieves in DMF |
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3) and CYP450 inhibition.
- Docking Studies : AutoDock Vina or Schrödinger Suite can prioritize analogs with stronger binding to targets (e.g., ΔG < -8 kcal/mol).
- Metabolic Stability : Simulate phase I metabolism (CYP3A4) to identify labile sites. For example, replacing the tetrahydroisoquinoline sulfur with a carbonyl may reduce oxidation.
Validation : Synthesize top 3 analogs and compare in vitro half-lives (human liver microsomes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
